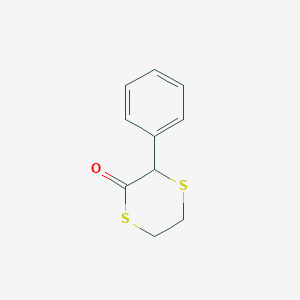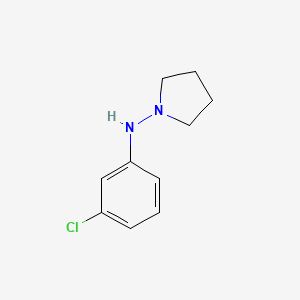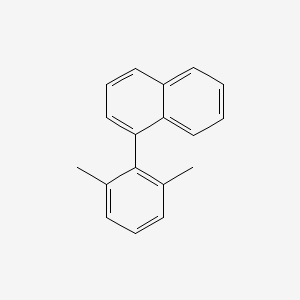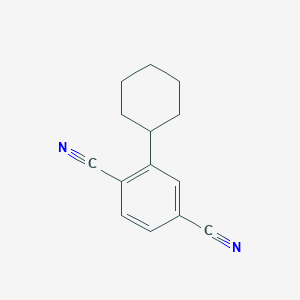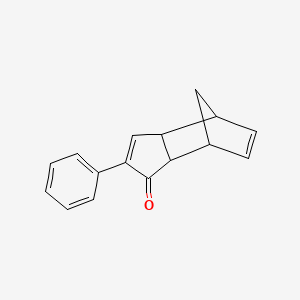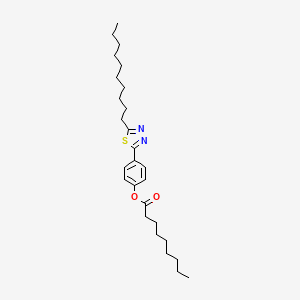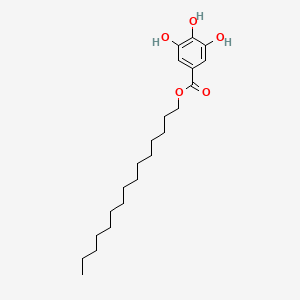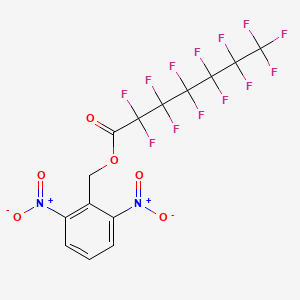
(2,6-Dinitrophenyl)methyl tridecafluoroheptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dinitrophenyl)methyl tridecafluoroheptanoate is a synthetic organic compound characterized by the presence of both nitro and fluoro groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dinitrophenyl)methyl tridecafluoroheptanoate typically involves the esterification of (2,6-dinitrophenyl)methanol with tridecafluoroheptanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (2,6-Dinitrophenyl)methyl tridecafluoroheptanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (2,6-dinitrophenyl)methanol and tridecafluoroheptanoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: (2,6-Diaminophenyl)methyl tridecafluoroheptanoate.
Hydrolysis: (2,6-Dinitrophenyl)methanol and tridecafluoroheptanoic acid.
科学的研究の応用
(2,6-Dinitrophenyl)methyl tridecafluoroheptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein labeling due to its reactive nitro groups.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of (2,6-Dinitrophenyl)methyl tridecafluoroheptanoate involves its interaction with biological molecules through its reactive nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins and other biomolecules. This modification can alter the function of enzymes and other proteins, thereby affecting various biochemical pathways .
類似化合物との比較
- (2,4-Dinitrophenyl)methyl tridecafluoroheptanoate
- (2,6-Dinitrophenyl)methyl undecafluoroheptanoate
- (2,6-Dinitrophenyl)methyl nonafluoroheptanoate
Comparison: (2,6-Dinitrophenyl)methyl tridecafluoroheptanoate is unique due to the presence of both nitro and fluoro groups, which impart distinct chemical properties such as high electronegativity and reactivity. Compared to its analogs, this compound exhibits higher thermal stability and resistance to chemical degradation, making it more suitable for applications requiring robust materials .
特性
CAS番号 |
143662-85-5 |
|---|---|
分子式 |
C14H5F13N2O6 |
分子量 |
544.18 g/mol |
IUPAC名 |
(2,6-dinitrophenyl)methyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate |
InChI |
InChI=1S/C14H5F13N2O6/c15-9(16,10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27)8(30)35-4-5-6(28(31)32)2-1-3-7(5)29(33)34/h1-3H,4H2 |
InChIキー |
BBZJYMDFJDVTIU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])COC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


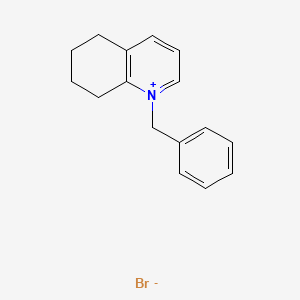
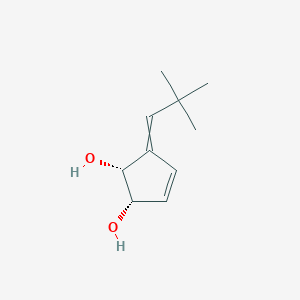

![3',3',5',5'-Tetramethyl-2',3',4',5'-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B15163974.png)
![N~1~,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B15163980.png)
